N-(2-aminoethyl)-N-methylcycloheptanamine
Description
N-(2-Aminoethyl)-N-methylcycloheptanamine is a cycloheptane-based tertiary amine featuring a methyl group and a 2-aminoethyl substituent on the nitrogen atom. Its structure combines a seven-membered cycloalkane ring with a branched amine side chain, distinguishing it from smaller cyclohexane analogs or linear polyamines. For instance, the synthesis of 2-cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (S44-1) via CDI-mediated coupling and LiAlH4 reduction () suggests analogous methods might apply to its preparation.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N'-cycloheptyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-12(9-8-11)10-6-4-2-3-5-7-10/h10H,2-9,11H2,1H3 |
InChI Key |
SMLCPTUKCHLOMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcycloheptanamine can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with N-methyl-2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylcycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines
Substitution: Substituted amines
Scientific Research Applications
N-(2-aminoethyl)-N-methylcycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
a) 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine (CAS 363626-93-1)
- Structure: Cyclohexane ring with aminomethyl, ethyl, and methyl substituents .
- Comparison: Ring Size: Cyclohexane (6-membered) vs. cycloheptane (7-membered). Larger rings may confer distinct conformational flexibility and steric effects. Substituents: Aminomethyl vs. aminoethyl group; ethyl vs. methyl on nitrogen.
- Applications: Not explicitly stated, but cyclohexane derivatives are common in pharmaceutical intermediates .
b) 2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (S44-1)
- Structure : Dual cycloheptyl groups attached to a methylated ethylamine backbone .
- Comparison: Substituents: Cycloheptyl groups vs. aminoethyl substituent in the target compound. The absence of a primary amine in S44-1 limits its metal-binding capacity compared to N-(2-aminoethyl)-N-methylcycloheptanamine.
- Synthesis : Both compounds likely share CDI-mediated amide formation and LiAlH4 reduction steps .
Linear Polyamines and Macrocyclic Derivatives
a) N-(2-Aminoethyl)-N'-(2-(2-aminoethyl)amino)ethyl-1,2-ethanediamine
- Structure: Linear polyamine with multiple aminoethyl branches .
- Comparison :
b) Cyclam Derivatives (e.g., N-(2-aminoethyl)propane-1,3-diamine-substituted cyclam)
- Structure: Macrocyclic tetramine with aminoethyl side chains .
- Comparison: Biological Activity: Anti-HIV-1 activity reported for cyclam derivatives with aminoethyl groups . Synthesis: Phthaloyl protecting groups used in cyclam derivatives vs. CDI-mediated methods for cycloheptane analogs .
Heterocyclic and Coordination Compounds
a) 2-(2-Aminoethyl)-N-phenylpyrimidin-4-amine (UK pyr 1)
- Structure: Pyrimidine core with aminoethyl and phenyl groups .
- Comparison: Heterocyclic vs. Cycloalkane: Pyrimidines enable π-π stacking interactions, unlike non-aromatic cycloheptane. Applications: Anti-tuberculosis activity in pyrimidine derivatives highlights the role of aminoethyl groups in targeting nucleic acids .
b) Cobalt Complexes with N-(2-Aminoethyl)-1,3-propanediamine Ligands
- Structure : Co³⁺ coordinated to triamine ligands .
- Comparison: Coordination Chemistry: Aminoethyl groups in ligands enhance metal-binding capacity. The target compound’s cycloheptane ring may limit chelation efficiency compared to linear triamines .
Data Table: Key Comparisons
Research Findings and Implications
- Anti-Viral Potential: Aminoethyl-substituted cyclams exhibit anti-HIV activity, suggesting structural motifs in the target compound could be explored for similar applications .
- Toxicity Profile: Linear polyamines with aminoethyl groups show moderate toxicity, warranting caution in pharmacological development .
- Synthetic Flexibility : CDI-mediated synthesis () offers a scalable route for cycloheptane-based amines, though purification challenges may arise due to stereoisomerism (e.g., cis/trans isomers in cobalt complexes) .
Biological Activity
N-(2-aminoethyl)-N-methylcycloheptanamine, also known as a derivative of cycloheptanamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anti-cancer properties, neuroprotective effects, and interactions with various biological systems.
- Molecular Formula : C10H17N3
- Molar Mass : 181.26 g/mol
- CAS Number : 4097-89-6
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
-
Anti-Cancer Activity :
- A study evaluated various derivatives of bis(2-aminoethyl)amine, including this compound, for their cytotoxic effects on human cancer cell lines such as colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The compound exhibited moderate antiproliferative potency with IC50 values ranging from 13.95 to 15.74 µM across different cell lines .
- The mechanism of action was further investigated through flow cytometry analysis, revealing that treatment with this compound led to significant early and late apoptosis in cancer cells, indicating its potential as an anti-cancer agent .
- Neuroprotective Effects :
- Interaction with Biological Targets :
Case Study 1: Anti-Cancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung carcinoma cells. The treatment resulted in a marked increase in apoptotic cell populations compared to untreated controls, suggesting that this compound could be a candidate for further development in cancer therapeutics.
Case Study 2: Neuroprotection
Research conducted on neuronal cell lines indicated that this compound reduced oxidative stress-induced apoptosis. In these studies, treated cells showed lower levels of reactive oxygen species (ROS) and maintained higher mitochondrial membrane potential compared to untreated cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| CaCo-2 | 13.95 | 28.9 |
| A549 | 15.74 | 42.7 |
| HTB-140 | Not tested | Not applicable |
Table 2: Neuroprotective Effects on Neuronal Cell Lines
| Treatment | ROS Levels (Relative) | Mitochondrial Membrane Potential (%) |
|---|---|---|
| Control | High | Low |
| This compound | Low | High |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-N-methylcycloheptanamine, and how can purity be validated?
Methodological Answer: While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous amines (e.g., N-(2-aminoethyl)-oleamide) are synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of cycloheptanamine with 2-chloroethylmethylamine in the presence of a base (e.g., K₂CO₃) under reflux could yield the target compound. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) for non-volatile products. Thermal stability assessment via thermogravimetric analysis (TGA) (as in ) can confirm decomposition profiles, with sharp single-stage decomposition above 300°C indicating high purity .
Q. How can thermal analysis (TGA-DSC) elucidate the stability and phase transitions of this compound?
Methodological Answer: TGA-DSC analysis, as applied to structurally similar compounds like N-(2-aminoethyl)-oleamide (), reveals decomposition temperatures and mesophasic transitions. For example:
| Component | Decomposition Temperature (°C) | Endothermic Peaks (DSC) |
|---|---|---|
| N-(2-aminoethyl)-oleamide | >300 | Smectic/mesophasic transitions |
| Target compound* | ~300–350 (extrapolated) | Predicted gel-like transitions |
*Extrapolated from analogous amines. Sharp weight loss in TGA correlates with backbone stability, while DSC endotherms indicate structural rearrangements. Calibration with reference standards (e.g., indium for DSC) ensures accuracy .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermal decomposition data for aminoethyl-substituted cycloheptanamine derivatives?
Methodological Answer: Discrepancies in decomposition temperatures (e.g., vs. 3) may arise from variations in sample preparation (e.g., solvent residues, crystallinity). To address this:
- Conduct controlled TGA under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition mechanisms.
- Pair with Fourier-transform infrared spectroscopy (FTIR) to identify volatile byproducts during decomposition.
- Compare data across multiple batches synthesized via divergent routes (e.g., solid-phase vs. solution-phase synthesis). Statistical tools like principal component analysis (PCA) can differentiate artifact-driven vs. intrinsic thermal behaviors .
Q. How can the interaction between this compound and nucleic acids be systematically studied?
Methodological Answer: Inspired by polyamide nucleic acid (PNA) hybridization studies ( ), employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For example:
- Design PNA-like oligomers with the target compound’s backbone and assess duplex stability with complementary DNA via UV melting curves.
- Use circular dichroism (CD) to monitor conformational changes in DNA upon binding.
- Computational modeling (e.g., molecular dynamics) can predict hybridization efficiency based on backbone flexibility and charge distribution .
Q. What methodologies are optimal for measuring the specific heat capacity (Cp) of this compound in gel matrices?
Methodological Answer: As demonstrated for oil gels (), modulate Cp via differential scanning calorimetry (DSC):
- Prepare gels with varying concentrations of the target compound in a solvent (e.g., cyclohexane).
- Perform Cp measurements during heating/cooling cycles (5–10°C/min) and normalize against solvent baselines.
- Validate results using comparative Cp values from literature (e.g., oleamide gels: ~1.5–2.0 J/g·K). Anomalies in Cp trends may indicate solvent-gelator interactions or incomplete gelation .
Data Contradiction Analysis
Q. How can conflicting reports on the mesophasic behavior of aminoethyl-substituted amines in gels be reconciled?
Methodological Answer: Divergent observations (e.g., gelator-oil transitions in vs. 3) may stem from solvent polarity or gelator concentration differences. To resolve:
- Standardize gel preparation (e.g., 5 wt% gelator in sesame oil) across studies.
- Use small-angle X-ray scattering (SAXS) to characterize mesophase geometry (lamellar vs. hexagonal).
- Cross-reference DSC data with rheological measurements (storage/loss moduli) to correlate thermal transitions with mechanical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
